molecular formula C23H21NO3S B11295911 6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11295911
M. Wt: 391.5 g/mol
InChI Key: IWENABVGVZSXQO-UHFFFAOYSA-N
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Description

6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This step involves the reaction of the chromenone intermediate with thiazole derivatives, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions, using reagents such as ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

    Ether Formation: The benzyl ether linkage is formed by reacting the chromenone-thiazole intermediate with 3-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzyl ether linkage. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the chromenone core and the thiazole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone and thiazole rings. Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the chromenone core can yield dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent. Research may focus on its ability to inhibit specific enzymes or pathways involved in disease processes.

    Biological Studies: It can be used as a probe to study biological mechanisms, such as signal transduction pathways or receptor-ligand interactions.

    Industrial Applications: The compound may serve as a precursor for the synthesis of more complex molecules or as an additive in materials science for its potential antioxidant properties.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, while the thiazole ring may enhance binding affinity through additional interactions. The benzyl ether linkage could facilitate membrane permeability, allowing the compound to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Chromenone Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share the chromenone core but lack the thiazole and benzyl ether substitutions.

    Thiazole Derivatives: Compounds such as 2-aminothiazole have the thiazole ring but differ in the rest of the structure.

    Benzyl Ether Compounds: Molecules like benzyl benzoate contain the benzyl ether linkage but lack the chromenone and thiazole components.

Uniqueness

The uniqueness of 6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

6-ethyl-7-[(3-methylphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C23H21NO3S/c1-4-17-9-18-21(10-20(17)26-11-16-7-5-6-14(2)8-16)27-12-19(22(18)25)23-24-15(3)13-28-23/h5-10,12-13H,4,11H2,1-3H3

InChI Key

IWENABVGVZSXQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC(=C3)C)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

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